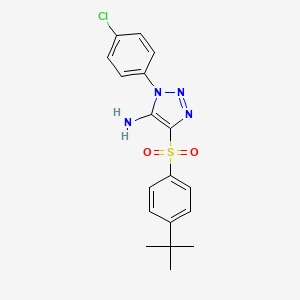
4-(4-tert-butylbenzenesulfonyl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylbenzenesulfonyl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as TBB-TA and is a triazole-based compound that has been synthesized using various methods. The purpose of
Mechanism of Action
TBB-TA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various signaling pathways that are important for cell survival and proliferation. TBB-TA has also been found to inhibit the activity of other kinases, such as glycogen synthase kinase 3β and casein kinase 1.
Biochemical and Physiological Effects:
TBB-TA has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBB-TA has also been found to inhibit the proliferation of fibroblasts and the production of collagen, which makes it a potential therapeutic agent for fibrotic diseases. Additionally, TBB-TA has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
TBB-TA has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinase CK2, making it a valuable tool compound for studying the role of CK2 in various physiological and pathological processes. TBB-TA is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, TBB-TA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
TBB-TA has several potential future directions for scientific research. It can be used as a therapeutic agent for various diseases, such as cancer and fibrosis. TBB-TA can also be used as a tool compound for studying the role of protein kinase CK2 in various physiological and pathological processes. Additionally, TBB-TA can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, which can enhance its therapeutic potential. Finally, TBB-TA can be used as a starting point for the development of new inhibitors of protein kinase CK2 with improved selectivity and potency.
Synthesis Methods
TBB-TA can be synthesized using various methods, including the click reaction method and the Suzuki-Miyaura coupling reaction method. The click reaction method involves the reaction of azides and alkynes in the presence of a copper catalyst. The Suzuki-Miyaura coupling reaction method involves the reaction of aryl halides and boronic acids in the presence of a palladium catalyst. Both methods have been successfully used to synthesize TBB-TA with high yields and purity.
Scientific Research Applications
TBB-TA has been extensively studied in scientific research due to its unique properties. It has been found to be a potent inhibitor of protein kinase CK2, which is an important target for cancer therapy. TBB-TA has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for various diseases. Additionally, TBB-TA has been used as a tool compound in various biochemical and physiological studies.
properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(4-chlorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(20)23(22-21-17)14-8-6-13(19)7-9-14/h4-11H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHZGGXEUKOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)
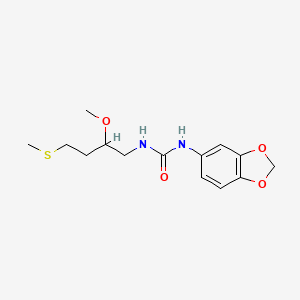
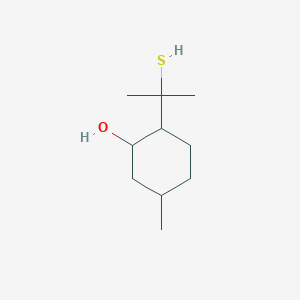
![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)
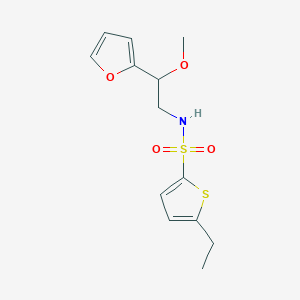
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

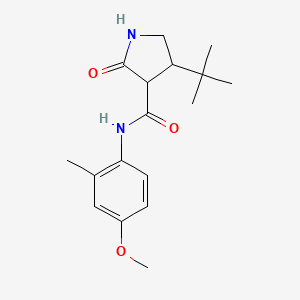
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)
